bpr1j-097

Catalog No.
S548028
CAS No.
1327167-19-0
M.F
C27H28N6O3S
M. Wt
516.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bpr1j-097

CAS Number

1327167-19-0

Product Name

bpr1j-097

IUPAC Name

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

Molecular Formula

C27H28N6O3S

Molecular Weight

516.61

InChI

InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34)

InChI Key

RRKKHABFIOHAOI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

BPR1J097; BPR1J-097; BPR1J 097; BPR1-J097; BPR1 J097; BPR1J097

Description

The exact mass of the compound N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is 516.19436 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information on the specific scientific research applications of N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is currently limited. Publicly available resources such as PubChem [] and the Chemical Abstracts Service (CAS) do not indicate any known uses or ongoing research efforts.

  • Pyrazole ring

    Pyrazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities []. They are present in many pharmaceuticals, including anti-inflammatory and antiplatelet medications [].

  • Benzenesulfonamide group

    This functional group is often used in medicinal chemistry to improve a drug's solubility and bioavailability [].

  • 4-(4-methylpiperazin-1-yl)benzamide

    This portion of the molecule contains a piperazine ring, commonly found in various drugs, including some antidepressants and antipsychotics []. The benzamide group can also play a role in protein-ligand interactions, a crucial aspect of drug design [].

Based on these components, N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide could be a candidate for research in various areas like:

  • Discovery of novel therapeutics

    The combination of pyrazole, benzenesulfonamide, and piperazine moieties suggests the potential for this compound to interact with biological targets relevant to different diseases.

  • Medicinal chemistry

    Studies could focus on optimizing the structure of this molecule to improve its potency, selectivity, and pharmacokinetic properties.

BPR1J-097 is a novel compound classified as a potent inhibitor of the FMS-like tyrosine kinase 3, commonly referred to as FLT3. This compound has garnered attention due to its significant role in targeting FLT3 mutations, particularly in acute myeloid leukemia, where FLT3 plays a critical role in tumorigenesis. The chemical structure of BPR1J-097 is characterized by the formula:

N1(33[(phenylsulfonyl)amino]phenyl1H5pyrazolyl)4(4methylpiperazino)benzamideN^1-(3-3-[(phenylsulfonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino)benzamide

This structure allows for its selective binding and inhibition of FLT3, making it a potential therapeutic agent in hematological malignancies .

BPR1J-097 primarily functions through its interaction with the ATP-binding site of the FLT3 kinase. The compound's mechanism involves competitive inhibition, where it prevents the phosphorylation of substrates that are essential for FLT3 signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in FLT3-dependent leukemic cells .

BPR1J-097 exhibits notable biological activity, particularly against FLT3-internal tandem duplication (ITD) mutations found in acute myeloid leukemia. The compound has an inhibitory concentration (IC50) of approximately 11 nM, indicating its potency in blocking FLT3 activity. In vitro studies demonstrate that BPR1J-097 effectively induces apoptosis and inhibits the growth of leukemic cells harboring FLT3 mutations .

The synthesis of BPR1J-097 involves multi-step organic reactions that typically include:

  • Formation of the Pyrazole Ring: This step often employs cyclization reactions involving hydrazine derivatives.
  • Sulfonamide Formation: The introduction of the phenylsulfonyl group is achieved through sulfonation reactions.
  • Final Coupling: The final product is synthesized by coupling various intermediates to achieve the desired benzamide structure.

These synthetic routes allow for modifications that can enhance the compound's efficacy and selectivity against FLT3 .

BPR1J-097 is primarily investigated for its therapeutic potential in treating acute myeloid leukemia, particularly in patients with FLT3 mutations. Its ability to selectively inhibit FLT3 makes it a candidate for targeted therapies, potentially improving patient outcomes compared to conventional chemotherapy. Additionally, ongoing research explores its use in combination therapies to enhance efficacy against resistant leukemic strains .

Studies on BPR1J-097 have focused on its interaction with various kinases. Notably, while it shows strong inhibitory activity against FLT3, it also exhibits weaker activity against related kinases such as:

  • FLT1 (VEGFR1): Approximately 15% inhibition.
  • KDR (VEGFR2): Approximately 69% inhibition.

These interactions suggest that while BPR1J-097 is selective for FLT3, it may also affect other pathways indirectly, which warrants further investigation into its safety profile and off-target effects .

BPR1J-097 shares structural and functional similarities with several other kinase inhibitors. Notable compounds include:

Compound NameTarget KinaseIC50 (nM)Unique Features
BPR1J-340FLT325Broader kinase inhibition profile
QuizartinibFLT340Approved for clinical use
SorafenibMultiple kinases (including VEGFR2)10Multi-targeted approach

Uniqueness of BPR1J-097

BPR1J-097 is distinguished by its high specificity towards FLT3 with minimal off-target effects compared to similar compounds like BPR1J-340 and Quizartinib. Its design focuses on maximizing efficacy against FLT3 mutations while reducing potential side effects associated with broader kinase inhibition .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Exact Mass

516.19436

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Lin WH, Jiaang WT, Chen CW, Yen KJ, Hsieh SY, Yen SC, Chen CP, Chang KY, Chang CY, Chang TY, Huang YL, Yeh TK, Chao YS, Chen CT, Hsu JT. BPR1J-097, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML. Br J Cancer. 2012 Jan 31;106(3):475-81. doi: 10.1038/bjc.2011.564. Epub 2011 Dec 20. PubMed PMID: 22187040; PubMed Central PMCID: PMC3273346.

Explore Compound Types